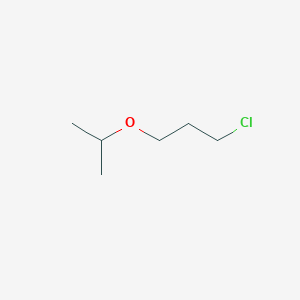

1-Chloro-3-isopropoxypropane

Description

Significance and Research Context in Contemporary Organic Chemistry

In contemporary organic chemistry, the importance of a compound is often measured by its versatility and utility as a building block for more elaborate chemical structures. 1-Chloro-3-isopropoxypropane is significant in this regard, serving as a key intermediate in the synthesis of a variety of organic compounds. cymitquimica.com Its structure allows it to participate in a range of chemical transformations, making it a valuable tool for chemists. smolecule.com The presence of both a chloroalkane and an ether within the same molecule provides a platform for sequential and selective reactions, a desirable characteristic in multi-step syntheses. The compound's applications are found in the development of pharmaceuticals and agrochemicals, highlighting its role in creating molecules with specific biological or chemical functions. cymitquimica.comsolubilityofthings.com

Strategic Role as a Key Intermediate in Complex Chemical Synthesis

The strategic importance of this compound lies in its reactivity, which is dictated by its functional groups. solubilityofthings.com The chlorine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. cymitquimica.comsolubilityofthings.com This allows for the introduction of a wide array of other functional groups by replacing the chlorine atom, thereby enabling the construction of more complex molecular frameworks.

Furthermore, the isopropoxy group influences the compound's physical and chemical properties, such as its solubility and reactivity. cymitquimica.com It can participate in etherification and ester exchange reactions. This dual reactivity makes this compound a versatile intermediate. For instance, synthetic pathways can be designed where the chloro group is first displaced, followed by a modification involving the ether linkage, or vice versa. This controlled reactivity is crucial in the synthesis of specialty chemicals where precise molecular architecture is required.

One patented method for synthesizing a related compound, 1-chloro-3-methoxypropane (B29878), highlights the use of phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to improve reaction efficiency, a technique applicable to similar ether syntheses. google.com This method involves the reaction of 1,3-bromochloropropane with an alkoxide, demonstrating a common strategy for creating such bifunctional molecules. google.com

Current Frontiers and Academic Objectives in its Investigation

Current academic and industrial research involving compounds like this compound is focused on several key areas. A primary objective is the development of more efficient and sustainable synthetic routes. google.com This includes exploring alternative catalysts and reaction conditions that can improve yields, reduce reaction times, and minimize waste. google.com

Another frontier of investigation is the application of such intermediates in the field of "green chemistry." solubilityofthings.com Researchers are studying the environmental behavior and degradation pathways of halogenated ethers to design more eco-friendly derivatives. solubilityofthings.com Understanding the chemical behavior of these compounds is considered crucial for the development of sustainable chemical practices. solubilityofthings.com The ongoing exploration of its reactivity and potential applications continues to make this compound and related structures compelling subjects for chemists, offering insights into organic synthesis and halogen chemistry. smolecule.comsolubilityofthings.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃ClO nih.gov |

| Molecular Weight | 136.62 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 144.0 ± 13.0 °C at 760 mmHg chemsrc.com |

| Density | 0.9 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 50.7 ± 15.2 °C chemsrc.com |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C chemsrc.com |

| Refractive Index | 1.414 chemsrc.com |

| Solubility | Soluble in organic solvents; limited solubility in water. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDATWIUMMRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608631 | |

| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72468-94-1 | |

| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(propan-2-yloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 3 Isopropoxypropane

Established Synthetic Pathways and Reaction Schemes

The traditional synthesis of 1-chloro-3-isopropoxypropane relies on well-established organic reactions, primarily involving alkylation, etherification, and halogenation steps. These methods are widely used due to their reliability and the availability of starting materials.

Alkylation Reactions in the Construction of the Propane (B168953) Backbone

Alkylation reactions are fundamental in forming the carbon-carbon bonds that constitute the three-carbon propane backbone. mt.com One common approach involves the use of organometallic reagents, such as Grignard reagents, reacting with appropriate electrophiles to extend a carbon chain. For instance, a two-carbon Grignard reagent could react with a one-carbon electrophile containing a latent hydroxyl or chloro group to build the propane skeleton.

Another strategy is the alkylation of enolates. A ketone or ester can be deprotonated to form an enolate, which then acts as a nucleophile to attack an alkyl halide, thereby forming a new carbon-carbon bond. Subsequent reduction and functional group manipulations would then be required to arrive at the desired propane structure.

Etherification Approaches for Isopropoxy Group Introduction

The introduction of the isopropoxy group is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In the context of synthesizing this compound, this could involve two primary routes:

Route A: The reaction of sodium isopropoxide with 1-bromo-3-chloropropane. In this pathway, the more reactive bromine atom is preferentially displaced by the isopropoxide nucleophile. A patent describes a similar synthesis of 1-chloro-3-methoxypropane (B29878) where sodium methoxide (B1231860) reacts with 1,3-bromochloropropane in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method can be adapted by using sodium isopropoxide.

Route B: The reaction of the sodium salt of 3-chloropropan-1-ol with isopropyl bromide. Here, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with isopropyl bromide.

The choice between these routes often depends on the availability and reactivity of the starting materials. wikipedia.org The Williamson ether synthesis is typically performed in a polar aprotic solvent, such as THF or DMF, to enhance the reaction rate.

| Route | Nucleophile | Electrophile | Key Considerations |

|---|---|---|---|

| A | Sodium Isopropoxide | 1-Bromo-3-chloropropane | Relies on the differential reactivity of the two halogen atoms. |

| B | Sodium 3-chloropropoxide | Isopropyl Bromide | Requires prior deprotonation of 3-chloropropan-1-ol. |

Halogenation Protocols for Chlorine Atom Incorporation

The final step in some synthetic sequences is the introduction of the chlorine atom. If the synthesis starts with 3-isopropoxypropan-1-ol, a common intermediate, this alcohol can be converted to the corresponding chloride. nih.gov Standard halogenating agents for this transformation include:

Thionyl chloride (SOCl₂): This reagent is often used with a base like pyridine (B92270) to neutralize the HCl byproduct.

Phosphorus trichloride (B1173362) (PCl₃): Another effective reagent for converting primary alcohols to alkyl chlorides.

Hydrochloric acid (HCl): In some cases, concentrated hydrochloric acid can be used, particularly with a catalyst, to effect the chlorination of an alcohol. For example, 1,3-propanediol (B51772) can be reacted with hydrochloric acid using benzenesulfonic acid as a catalyst to produce 3-chloro-1-propanol. smolecule.comgoogle.com

The choice of halogenating agent depends on factors such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Modern synthetic chemistry aims to improve upon established methods by enhancing selectivity, reducing environmental impact, and achieving greater control over the molecular architecture.

Stereoselective Synthesis and Enantiomeric Control

While this compound itself is not chiral, the principles of stereoselective synthesis become relevant if chiral derivatives are desired, or if the synthesis proceeds through chiral intermediates. thieme.commdpi.com For instance, if a synthesis started with a chiral precursor, it would be crucial to employ reactions that preserve or control the stereochemistry.

The development of catalysts for asymmetric synthesis has been a major focus in modern organic chemistry. rsc.org For example, in a related context, the stereoselective synthesis of chiral 1,3-diols has been achieved using biocatalysts. rsc.org Such principles could be applied to the synthesis of chiral analogs of this compound. While specific literature on the stereoselective synthesis of this exact compound is scarce, the broader field of asymmetric synthesis provides a toolbox of methods that could be adapted for this purpose. thieme.comnih.gov

Principles of Green Chemistry in Process Development

Green chemistry principles are increasingly being integrated into the development of synthetic processes to minimize environmental impact and enhance safety. mit.edupeptide.com For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: The Williamson ether synthesis, a key step, can have a moderate atom economy due to the formation of a salt byproduct. acs.org Alternative etherification methods with higher atom economy, such as the direct addition of an alcohol to an alkene, are being explored for other ethers. researchgate.net

Use of Safer Solvents: Traditional solvents for ether synthesis, like DMF and THF, have environmental and health concerns. wordpress.com Research into greener alternatives, such as ionic liquids or deep eutectic solvents, is an active area. numberanalytics.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. acs.org In the synthesis of a related compound, 1-chloro-3-methoxypropane, phase transfer catalysts were shown to significantly improve reaction conditions. google.com This reduces the energy input and reaction time required. google.com

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources. wordpress.com While the immediate precursors for this compound are typically petrochemical-based, future developments could involve bio-based feedstocks.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Isopropoxypropane

Nucleophilic Substitution Reactions at the Chlorine Center

1-Chloro-3-isopropoxypropane is a bifunctional molecule featuring both an ether linkage and a primary alkyl chloride. The presence of the chlorine atom, a competent leaving group, renders the terminal carbon atom electrophilic and susceptible to nucleophilic attack. Consequently, this compound readily participates in nucleophilic substitution reactions, allowing for the displacement of the chloride ion and the introduction of a wide array of functional groups. As a primary alkyl chloride, the substitution reactions predominantly proceed via a bimolecular (Sₙ2) mechanism. This involves a direct, single-step process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.

Nucleophilic substitution reactions can occur through two primary mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular). The preferred pathway is largely determined by the structure of the alkyl halide substrate. masterorganicchemistry.comlibretexts.org

The Sₙ1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored by substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.comlibretexts.org For this compound, being a primary alkyl halide, the formation of a primary carbocation is highly energetically unfavorable, making the Sₙ1 pathway negligible under typical conditions. masterorganicchemistry.comlibretexts.org

The Sₙ2 mechanism , in contrast, is a single, concerted step. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), passing through a five-coordinate transition state before the leaving group is expelled. masterorganicchemistry.comquora.com The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.orgpressbooks.pub This mechanism is favored by sterically unhindered substrates, such as methyl and primary alkyl halides, making it the dominant pathway for this compound. libretexts.org

| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile Requirement | Weak nucleophiles are effective | Strong nucleophiles are required |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar Protic | Polar Aprotic |

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions. pressbooks.pub Solvents are broadly classified as polar protic, polar aprotic, and non-polar. For substitution reactions, which involve polar reactants, polar solvents are required to dissolve the reagents. chemistrysteps.com

Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are capable of hydrogen bonding. These solvents are ideal for Sₙ1 reactions because they can stabilize both the carbocation intermediate and the anionic leaving group through solvation. pressbooks.publibretexts.org However, they tend to slow down Sₙ2 reactions by forming a "cage" of solvent molecules around the nucleophile via hydrogen bonding, which lowers its energy and reduces its reactivity. chemistrysteps.comyoutube.com

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) possess dipoles to dissolve ionic species but lack acidic protons. pressbooks.pub They are excellent for Sₙ2 reactions because they solvate the accompanying cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive. chemistrysteps.comyoutube.com This enhances the nucleophile's ability to attack the substrate, thereby increasing the Sₙ2 reaction rate. libretexts.orgpressbooks.pub

For this compound, which reacts via the Sₙ2 pathway, employing a polar aprotic solvent will lead to a significant increase in the reaction rate compared to a polar protic solvent.

Regarding stereochemistry, the Sₙ2 mechanism proceeds with an inversion of configuration at the electrophilic carbon center. libretexts.orgpressbooks.pub This is a direct consequence of the backside attack by the nucleophile. youtube.com However, since this compound is an achiral molecule (the carbon atom bearing the chlorine is not a stereocenter), this inversion has no observable stereochemical consequence on the product.

| Solvent Type | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate for this compound |

|---|---|---|

| Polar Protic (e.g., H₂O, CH₃OH) | Increases rate (stabilizes carbocation) | Decreases rate (solvates/stabilizes nucleophile) |

| Polar Aprotic (e.g., DMSO, DMF) | Decreases rate (destabilizes carbocation) | Increases rate (unsolvated, reactive nucleophile) |

| Non-Polar (e.g., Hexane, Benzene) | Very slow (reactants are insoluble) | Very slow (reactants are insoluble) |

The Sₙ2 reaction of this compound requires a strong nucleophile, which is typically an anion or a neutral molecule with a lone pair of electrons. pressbooks.pub The versatility of this reaction allows for the synthesis of a wide range of derivatives by varying the nucleophile.

Common strong nucleophiles and their corresponding products include:

Hydroxide (⁻OH): Forms alcohols, yielding 3-isopropoxypropan-1-ol.

Alkoxides (⁻OR): Used in Williamson ether synthesis to form other ethers. For example, reaction with sodium ethoxide would yield 1-ethoxy-3-isopropoxypropane.

Thiolates (⁻SR): Produce thioethers (sulfides). Reaction with sodium thiomethoxide forms 1-(methylthio)-3-isopropoxypropane. Thiolates are generally excellent nucleophiles.

Cyanide (⁻CN): Extends the carbon chain by one, producing nitriles such as 4-isopropoxybutanenitrile.

Azide (⁻N₃): Introduces the azido (B1232118) group, forming 1-azido-3-isopropoxypropane.

Iodide (I⁻): Can be used in the Finkelstein reaction to exchange the chloride for an iodide, forming 1-iodo-3-isopropoxypropane.

Weak nucleophiles, such as water and alcohols, react very slowly with primary alkyl halides via the Sₙ2 mechanism unless catalyzed or under forcing conditions. youtube.comyoutube.com

| Nucleophile | Formula | Resulting Product Name | Product Class |

|---|---|---|---|

| Hydroxide | ⁻OH | 3-isopropoxypropan-1-ol | Alcohol |

| Ethoxide | ⁻OCH₂CH₃ | 1-ethoxy-3-isopropoxypropane | Ether |

| Thiomethoxide | ⁻SCH₃ | 1-(methylthio)-3-isopropoxypropane | Thioether |

| Cyanide | ⁻CN | 4-isopropoxybutanenitrile | Nitrile |

| Azide | ⁻N₃ | 1-azido-3-isopropoxypropane | Azide |

Ether Cleavage and Molecular Rearrangement Processes

While ethers are known for their general lack of reactivity, which makes them suitable as solvents, the C-O bond can be broken under specific, typically harsh, conditions. libretexts.orgwikipedia.org The most common reaction is cleavage by strong acids. libretexts.orglibretexts.org

Cleavage of ethers can also be achieved under strongly basic conditions, particularly with organometallic bases. wikipedia.org This process is mechanistically distinct from acid-catalyzed cleavage. The reaction can be initiated by the deprotonation of a carbon atom alpha to the ether oxygen. wikipedia.org The resulting intermediate can then decompose, leading to the cleavage of the C-O bond. wikipedia.org For an acyclic ether, this can lead to the formation of an alkene and an alkoxide. wikipedia.org Due to the high stability of ethers, these reactions require very strong bases and are less common than acid-catalyzed methods.

Acid-Catalyzed Cleavage: The cleavage of ethers with strong mineral acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), is a well-established transformation. libretexts.orgpressbooks.pub Hydrochloric acid (HCl) is generally not effective. libretexts.orgpressbooks.pub The mechanism of cleavage depends on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgwikipedia.org

For this compound, the ether linkage connects a primary carbon (part of the chloropropyl group) and a secondary carbon (the isopropyl group). In such cases, the reaction proceeds via an Sₙ2 mechanism. libretexts.orgpressbooks.pub

The mechanism involves two key steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the poor leaving group (alkoxide) into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms. pressbooks.pub In an Sₙ2 reaction, the attack occurs at the less sterically hindered carbon. libretexts.orglibretexts.org In this molecule, the primary carbon of the 3-chloropropyl group is less sterically hindered than the secondary carbon of the isopropyl group.

Therefore, the nucleophilic attack will preferentially occur on the chloropropyl moiety.

Product Distribution: Cleavage of this compound with HBr would yield isopropyl alcohol and 1-bromo-3-chloropropane .

| Reactant | Reagent | Mechanism | Products |

|---|---|---|---|

| This compound | HBr (conc.) | Sₙ2 | Isopropyl alcohol + 1-Bromo-3-chloropropane |

| This compound | HI (conc.) | Sₙ2 | Isopropyl alcohol + 1-Chloro-3-iodopropane |

Base-Catalyzed Transformations: Ethers are generally inert to all but the strongest bases. libretexts.org While specific structures like allyl vinyl ethers can undergo base-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangements (e.g., Claisen rearrangement), this compound lacks the required structural features for such transformations. semanticscholar.org Under forcing conditions with very strong bases, elimination reactions might occur, but dedicated ether cleavage is typically performed under acidic conditions.

Elimination Reactions and Alkene Formation from the Propane (B168953) Skeleton

As a primary alkyl halide, this compound can undergo elimination reactions, specifically dehydrochlorination, to yield alkenes. This transformation typically proceeds via a bimolecular elimination (E2) mechanism, which is favored by the presence of a strong, sterically hindered base. The reaction involves a single concerted step where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), simultaneously with the departure of the chloride leaving group.

The primary substrate structure of this compound generally makes nucleophilic substitution (SN2) a competing and often favored pathway, particularly with unhindered bases. However, by selecting a bulky base, such as potassium tert-butoxide, the elimination pathway can be promoted. The regioselectivity of this elimination is straightforward as there is only one type of β-hydrogen available for abstraction, leading to the formation of a single alkene product: allyl isopropyl ether.

The general mechanism for the E2 elimination of this compound is as follows:

A strong, sterically hindered base approaches and abstracts a proton from the C2 carbon.

Concurrently, the C-H bond breaks, and the electrons from this bond move to form a new π-bond between C1 and C2.

Simultaneously, the C-Cl bond at the C1 position breaks, and the chloride ion departs as the leaving group.

This concerted process requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state.

| Reaction Parameter | Condition/Reagent | Expected Outcome | Notes |

| Substrate | This compound | - | Primary alkyl halide. |

| Base | Potassium tert-butoxide (KOtBu) | Promotes E2 over SN2 | Steric hindrance of the base disfavors nucleophilic attack. |

| Solvent | tert-Butanol or THF | Provides a suitable medium | Solvent choice can influence reaction rates. |

| Temperature | Elevated temperatures (e.g., 50-80 °C) | Favors elimination over substitution | Elimination has a higher activation energy than substitution. |

| Major Product | Allyl isopropyl ether | Follows Zaitsev's rule (trivially) | Only one possible alkene product can be formed. |

| By-products | tert-Butanol, Potassium chloride (KCl) | - | Formed from the base and leaving group. |

Metal-Mediated and Organometallic Reactions

The carbon-chlorine bond in this compound is a key site for metal-mediated and organometallic reactions. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A primary example is the formation of a Grignard reagent, which involves the oxidative insertion of magnesium metal into the C-Cl bond. adichemistry.com This reaction converts the electrophilic carbon of the alkyl chloride into a highly nucleophilic carbon in the organomagnesium compound. wisc.eduwikipedia.org

The formation of 3-isopropoxypropylmagnesium chloride must be conducted under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from reacting with acidic protons, such as those in water. sigmaaldrich.comlibretexts.org The ether solvent also plays a crucial role in stabilizing the Grignard reagent through coordination. youtube.com Once formed, this organometallic intermediate can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. libretexts.orgyoutube.commsu.edu

| Reaction | Reagents & Conditions | Intermediate/Product | Significance |

| Grignard Reagent Formation | Mg turnings, Anhydrous THF, catalytic I2 | 3-Isopropoxypropylmagnesium chloride | Creates a powerful carbon-centered nucleophile. adichemistry.comwikipedia.org |

| Reaction with Aldehyde | 1. 3-Isopropoxypropylmagnesium chloride2. H3O+ workup | Secondary alcohol | Forms a new C-C bond and an alcohol functional group. msu.edu |

| Reaction with Ketone | 1. 3-Isopropoxypropylmagnesium chloride2. H3O+ workup | Tertiary alcohol | Extends the carbon skeleton. msu.edu |

| Reaction with CO2 | 1. 3-Isopropoxypropylmagnesium chloride2. H3O+ workup | 4-Isopropoxybutanoic acid | Carboxylation to form a carboxylic acid. wisc.edu |

Palladium-Catalyzed Cross-Coupling Reactions

While primary alkyl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, they can participate in such transformations under appropriate catalytic conditions. Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming carbon-carbon bonds. rsc.orgnih.gov The success of these reactions with alkyl chlorides often hinges on the use of specialized palladium catalysts with electron-rich and sterically bulky phosphine (B1218219) ligands, which facilitate the challenging oxidative addition step of the Pd(0) catalyst to the C-Cl bond. nih.gov

For a substrate like this compound, a Suzuki coupling, for instance, would involve the reaction of the alkyl chloride with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Design and Application of Catalysts for Specific Transformations

The development of catalysts for the transformation of challenging substrates like alkyl chlorides is an active area of research. For cross-coupling reactions involving this compound, catalyst design would focus on enhancing the rate of oxidative addition of the palladium center to the C(sp³)–Cl bond. This is often achieved by designing ligands that are both sterically demanding and highly electron-donating. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are classes of ligands developed for this purpose.

Computational methods, such as Density Functional Theory (DFT), play a crucial role in modern catalyst design. rsc.org These tools allow for the in-silico screening of potential catalyst structures and the elucidation of reaction mechanisms, thereby accelerating the discovery of more efficient and selective catalysts for transformations involving substrates like haloalkanes. rsc.orgacs.org The goal is to create a catalytic system that is not only highly active but also tolerant of other functional groups present in the molecule, such as the ether linkage in this compound.

Ester Exchange Reactions

Ester exchange, or transesterification, is a process where the alkoxy group of an ester is exchanged with another alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com While this compound is not an ester itself, its isopropoxy group is, in principle, capable of participating in such reactions, although this is not a common or synthetically useful transformation for this specific molecule.

A more relevant scenario would involve using this compound as a solvent for a transesterification reaction. In such a case, it would be considered an inert medium. However, if the reaction were catalyzed by a very strong acid, protonation of the ether oxygen could potentially occur, but this would not typically lead to a productive ester exchange pathway.

Alternatively, if this compound were to react with an acylating agent under conditions that favor ether cleavage, a complex mixture of products could result. A more direct, albeit theoretical, "ester exchange" type reaction could be conceptualized as the reaction of the ether with an acid chloride in the presence of a Lewis acid, which could cleave the ether to form an ester and an alkyl halide. This, however, is not a standard transesterification reaction.

The classical mechanism for a base-catalyzed transesterification involves the following steps:

A nucleophilic alkoxide attacks the carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The original alkoxy group is eliminated, regenerating the carbonyl and forming the new ester.

For an acid-catalyzed process, the carbonyl oxygen of the ester is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. masterorganicchemistry.com

Derivatization Chemistry and Its Advanced Applications in Chemical Synthesis

Strategies for Targeted Functionalization and Structural Diversification

The primary route for the functionalization of 1-Chloro-3-isopropoxypropane hinges on the reactivity of its carbon-chlorine bond. The chlorine atom acts as an effective leaving group, making the molecule highly susceptible to nucleophilic substitution reactions, particularly via an S_N_2 mechanism. This reactivity allows for the displacement of the chloride ion by a wide array of nucleophiles, enabling the strategic introduction of diverse functional groups and the creation of a library of new derivatives.

Key strategies for functionalization include:

Ether and Thioether Synthesis: Reaction with various alkoxides or thiolates through mechanisms like the Williamson ether synthesis allows for the formation of more complex ethers and thioethers.

Formation of Amines: Nucleophilic attack by ammonia, primary, or secondary amines yields the corresponding primary, secondary, or tertiary amines, which are crucial intermediates in pharmaceutical synthesis.

Ester and Nitrile Formation: Reaction with carboxylate salts produces esters, while reaction with cyanide ions introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

While the ether linkage is generally more stable, it can also be targeted for functionalization under specific, often harsh, reaction conditions. However, the high reactivity of the C-Cl bond provides a reliable and selective handle for initial structural modifications. This dual reactivity allows for controlled, sequential reactions, which are highly desirable in multi-step synthetic pathways.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -OH (Alcohol) | Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | -OR (Ether) | Ether |

| Thiolate | Sodium Ethanethiolate (NaSEt) | -SR (Thioether) | Thioether |

| Amine | Ammonia (NH₃) | -NH₂ (Primary Amine) | Amine |

| Cyanide | Sodium Cyanide (NaCN) | -CN (Nitrile) | Nitrile |

| Azide | Sodium Azide (NaN₃) | -N₃ (Azide) | Azide |

| Carboxylate | Sodium Acetate (NaOAc) | -OC(O)R (Ester) | Ester |

Derivatization for Enhanced Reactivity and Selectivity in Subsequent Reactions

Derivatization of this compound is not merely an endpoint but a strategic step to modulate reactivity and selectivity in subsequent transformations. The initial substitution of the chloro group can introduce a new functional group that activates or directs the molecule for further, more complex reactions. orgsyn.org

For instance, converting the chloro group to an iodide via the Finkelstein reaction enhances the leaving group ability, accelerating subsequent nucleophilic substitution rates. Alternatively, introducing a hydroxyl group (forming 3-isopropoxypropan-1-ol) opens pathways for oxidation to aldehydes or carboxylic acids, or for esterification reactions.

This concept of sequential and selective reactions is fundamental to its utility. A synthetic pathway can be designed where the chloro group is displaced first, and a subsequent modification is performed on the newly introduced group or, under different conditions, on the ether linkage. This controlled reactivity is crucial in multi-step syntheses where precise molecular architecture is required. An example of selectivity in a related synthesis involves the reaction of sodium methoxide (B1231860) with 1-bromo-3-chloropropane. The methoxide nucleophile preferentially displaces the more reactive bromine atom, leaving the chlorine intact for later functionalization. google.com This principle of leveraging differential reactivity can be applied to syntheses starting with or involving this compound derivatives.

| Initial Derivative | Method of Formation | Enhanced Reactivity/New Pathway | Example Subsequent Reaction |

|---|---|---|---|

| 3-Isopropoxypropyl iodide | Finkelstein Reaction (e.g., with NaI) | Increased rate of nucleophilic substitution | Faster reaction with a bulky nucleophile |

| 3-Isopropoxypropan-1-ol | Hydrolysis (e.g., with NaOH) | Enables oxidation and esterification | Oxidation to 3-isopropoxypropanoic acid |

| 3-Isopropoxypropyl azide | Substitution with NaN₃ | Enables reduction to amine or cycloaddition | Staudinger reaction or "Click" chemistry |

| (3-Isopropoxypropyl)malonic ester | Alkylation of diethyl malonate | Allows for further chain extension | Hydrolysis and decarboxylation to form a carboxylic acid |

Role as a Building Block in the Synthesis of Complex Organic Architectures

In synthetic chemistry, building blocks are relatively simple molecules that can be combined to form more complex structures. this compound is a quintessential example of such a building block, valued for its bifunctional nature. It provides a stable three-carbon chain with an isopropoxy group at one end and a reactive handle at the other. This structure is a common motif in the development of larger, high-value molecules such as pharmaceuticals and agrochemicals.

The significance of this compound as a synthetic intermediate lies in its ability to introduce the "isopropoxypropyl" moiety into a target molecule. Chemists can design multi-step syntheses where this unit is incorporated early on, followed by the construction of the rest of the molecular framework. For example, it could be used to synthesize novel drug candidates by functionalizing the chloro-end of the molecule to attach it to a larger pharmacophore.

The synthesis of complex heterocyclic compounds, which are core structures in many FDA-approved drugs, often relies on the assembly of simpler, chain-like compounds. scripps.edu this compound and its derivatives serve as ideal precursors in these pathways. For instance, after converting the chloride to an amine, intramolecular cyclization reactions can be initiated to form nitrogen-containing heterocyclic rings, a common structure in medicinal chemistry. scripps.edu A patented synthesis of a complex phenoxy-propanolamine derivative involves reacting an epoxy-propane compound with isopropylamine, demonstrating how related three-carbon building blocks are essential in constructing elaborate final products. prepchem.com

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Precise Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. measurlabs.comnih.gov This method provides the exact molecular mass, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. measurlabs.com For 1-Chloro-3-isopropoxypropane (C6H13ClO), HRMS would be utilized to confirm its elemental composition by measuring the mass of its molecular ion with a high degree of precision. The presence of a chlorine atom, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct molecular ion peaks separated by two mass units, a key feature for identification. jove.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. youtube.com While alkyl halides like this compound are not inherently amenable to direct ESI-MS analysis due to their non-polar nature, chemical derivatization can be employed to make them "electrospray active". lookchem.comosti.gov This involves converting the analyte into an ionic or easily ionizable form. lookchem.com For instance, the chlorine atom can be substituted with a charged or permanently ionized functional group, allowing for sensitive detection in either positive or negative ion mode. lookchem.comosti.gov This approach offers specificity and flexibility in the analysis of such compounds. lookchem.comosti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov It is well-suited for the characterization of halogenated ethers like this compound. epa.gov In a typical GC-MS approach, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum will show the molecular ion and a series of fragment ions that are characteristic of the molecule's structure. For chloroalkanes, the isotopic signature of chlorine is a significant aid in identifying fragments that retain the chlorine atom. jove.com

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to elucidate the structure of a compound by analyzing its fragmentation pathways. nih.gov In an MS/MS experiment, a specific ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. youtube.com For this compound, MS/MS analysis would provide detailed structural information. The fragmentation of ethers can proceed through both heterolytic and homolytic cleavage. youtube.com Common fragmentation pathways for ethers include the cleavage of the carbon-oxygen bond (heterolytic) and the carbon-carbon bond at the alpha position to the oxygen (homolytic). youtube.com By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the presence of the isopropoxy and chloropropyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon adjacent to the ether oxygen typically appear in the chemical shift range of 3.4-4.5 ppm. libretexts.orglibretexts.org The chemical shifts and splitting patterns provide a fingerprint of the molecule's structure.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Isopropyl -CH₃ | ~1.1-1.2 | Doublet |

| Methylene (B1212753) -CH₂- (adjacent to O) | ~3.4-3.6 | Triplet |

| Methylene -CH₂- (central) | ~1.9-2.1 | Quintet |

| Methylene -CH₂-Cl | ~3.6-3.8 | Triplet |

| Isopropyl -CH | ~3.5-3.7 | Septet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. ksu.edu.sa Each unique carbon atom in the molecule gives a distinct signal. libretexts.org The chemical shift of each signal is indicative of the carbon's chemical environment, including its hybridization and the electronegativity of attached atoms. pressbooks.pub Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield). ksu.edu.sa Ether carbon atoms typically resonate in the 50-80 ppm range. pressbooks.pub

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~22 |

| Methylene -CH₂- (central) | ~30-35 |

| Methylene -CH₂-Cl | ~40-45 |

| Methylene -CH₂-O | ~65-70 |

| Isopropyl -CH | ~70-75 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of the this compound molecule. These experiments correlate signals within or between different spectra, revealing through-bond and through-space relationships between nuclei.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, a COSY spectrum would exhibit cross-peaks connecting the signals of adjacent protons. For instance, the protons on the central carbon of the isopropoxy group would show a correlation with the methyl protons of the same group. Similarly, the protons of the methylene groups in the propane (B168953) backbone would display correlations with each other, confirming the -CH₂-CH₂-CH₂- sequence.

Heteronuclear Single Quantum Coherence (HSQC) , and its predecessor HMQC, are heteronuclear 2D NMR experiments that reveal one-bond correlations between protons and the carbons to which they are directly attached. sdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show a cross-peak linking the proton signal of the CH group in the isopropoxy moiety to its corresponding carbon signal. Likewise, the protons of the three methylene groups would each correlate to their respective carbon signals, facilitating a precise assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. sdsu.edu This technique is crucial for piecing together the molecular fragments identified by COSY and HSQC. In the analysis of this compound, an HMBC spectrum would show correlations between the protons of the isopropoxy methyl groups and the methine carbon, as well as the adjacent carbon of the propane backbone through the ether linkage. Furthermore, correlations between the protons of one methylene group and the carbons of the neighboring methylene groups would definitively establish the linear arrangement of the propane chain and the points of attachment for the chloro and isopropoxy groups.

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | -CH(CH₃)₂ ↔ -CH(CH₃)₂ -O-CH₂-CH₂-CH₂-Cl ↔ -O-CH₂-CH₂-CH₂-Cl and -O-CH₂-CH₂-CH₂-Cl |

| HSQC | ¹H - ¹³C (¹J) | Directly bonded C-H pairs |

| HMBC | ¹H - ¹³C (²⁻³J) | -CH(CH₃)₂ ↔ -CH(CH₃)₂ and -O-CH₂- -O-CH₂-CH₂-CH₂-Cl ↔ -O-CH₂-CH₂-CH₂-Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.com These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. Strong C-H stretching vibrations from the alkyl groups are anticipated in the 2850-3000 cm⁻¹ region. docbrown.info A prominent C-O-C stretching band, characteristic of the ether linkage, would likely appear in the 1050-1150 cm⁻¹ range. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically occurs in the fingerprint region between 600 and 800 cm⁻¹. docbrown.info

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the C-C skeletal vibrations and symmetric C-H bending modes would be readily observable in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering a unique "fingerprint" for its identification.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkyl (C-H) | Stretching | 2850-3000 | 2850-3000 |

| Ether (C-O-C) | Stretching | 1050-1150 | 1050-1150 |

| Chloroalkane (C-Cl) | Stretching | 600-800 | 600-800 |

X-ray Crystallography of Crystalline Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives or crystalline intermediates formed during its synthesis or subsequent reactions. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and stereochemistry. Although direct crystallographic analysis of this compound is not feasible under standard conditions, the structural analysis of any crystalline reaction products is a powerful tool for confirming reaction pathways and the stereochemical outcome of transformations involving this compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other components in a reaction mixture. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. HPLC can be used to quantify the purity of this compound and to monitor the progress of reactions by tracking the disappearance of reactants and the appearance of products. The development of a validated HPLC method would involve optimizing parameters such as the column chemistry, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UHPLC method for this compound would offer a more efficient means of purity assessment and reaction monitoring, allowing for rapid screening of reaction conditions and high-throughput analysis of samples. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds, making it well-suited for this compound. In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. A GC method for this compound would likely employ a non-polar or moderately polar capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data, allowing for the positive identification of this compound and any impurities present.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Key Advantages |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 or other non-polar bonded silica. | Acetonitrile/water or Methanol/water. | Versatile for a wide range of compounds. |

| UHPLC | Similar to HPLC but with smaller stationary phase particles. | Sub-2 µm C18 or similar. | Similar to HPLC. | Higher resolution, faster analysis, and greater sensitivity. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxane or polyethylene (B3416737) glycol. | Inert gas (e.g., Helium, Nitrogen). | High resolution for volatile compounds; can be coupled with MS for definitive identification. |

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated analytical techniques provide a multi-dimensional approach to the analysis of chemical compounds, offering enhanced resolution, sensitivity, and specificity compared to standalone methods. researchgate.net For a molecule like this compound, which may be present in complex matrices or as part of a mixture with structurally similar isomers and byproducts, these integrated systems are invaluable for unambiguous identification and quantification.

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) offers a high degree of selectivity and sensitivity for the analysis of this compound. youtube.comyoutube.com This is particularly crucial for distinguishing it from isomeric impurities or degradation products that may have the same molecular weight but different structures. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Given the volatile nature of this compound, GC-MS/MS is a highly suitable technique for its analysis. libretexts.org The process involves the separation of the compound from a mixture using a GC column, followed by ionization and fragmentation in the mass spectrometer. In a tandem MS setup, a specific precursor ion corresponding to the molecular ion or a primary fragment of this compound is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are then analyzed in a second mass analyzer (Q3). youtube.com This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and provides a high degree of specificity, minimizing interferences from the sample matrix. nih.gov

The fragmentation pattern of this compound in GC-MS/MS would be expected to yield characteristic product ions. For instance, the precursor ion could be the molecular ion [M]+•, and the product ions could result from the loss of a chlorine atom, an isopropoxy group, or cleavage of the propane chain. The selection of specific precursor-product ion transitions allows for the development of highly selective and sensitive quantitative methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For less volatile impurities or in reaction monitoring where direct injection of a liquid sample is preferred, LC-MS/MS is the technique of choice. agnopharma.com While this compound itself is amenable to GC, LC-MS/MS can be employed for the analysis of reaction mixtures or formulations where the compound is present with non-volatile components. The separation is achieved on an LC column, followed by ionization, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and subsequent MS/MS analysis. acs.org

The selectivity of LC-MS/MS is beneficial in resolving this compound from other chlorinated ethers or phenoxy compounds that might be present as impurities from the manufacturing process. nih.gov The optimization of chromatographic conditions and MS/MS parameters is crucial for achieving the desired sensitivity and specificity.

Table 1: Hypothetical GC-MS/MS and LC-MS/MS Parameters for the Analysis of this compound

| Parameter | GC-MS/MS | LC-MS/MS |

| Chromatography | ||

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Mobile Phase | Helium | Acetonitrile/Water gradient |

| Injection Mode | Split/Splitless | Autosampler |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion (m/z) | e.g., 136 [M]+• | e.g., 137 [M+H]+ |

| Product Ions (m/z) | e.g., 77, 59 | e.g., 91, 75 |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

For a comprehensive structural elucidation and the unambiguous identification of unknown impurities or degradation products of this compound, integrated platforms that combine High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) are exceptionally powerful. nih.gov

This multi-hyphenated technique allows for the separation of components in a complex mixture by HPLC, followed by online trapping of the peaks of interest on an SPE cartridge. The trapped compounds can then be eluted with a suitable deuterated solvent for NMR analysis, providing detailed structural information. Simultaneously, the eluent from the HPLC can be directed to a TOF-MS for accurate mass determination and elemental composition analysis. researchgate.net

Application in Reaction Monitoring:

The synthesis of this compound, for example, via the Williamson ether synthesis, can be monitored in real-time using such an integrated platform. richmond.edu Samples can be periodically withdrawn from the reaction vessel and injected into the HPLC system. The separation of reactants, intermediates, the final product, and any byproducts can be monitored. Peaks of interest, such as a suspected intermediate or an unknown impurity, can be trapped on the SPE unit for subsequent NMR analysis to confirm their structure. The TOF-MS provides real-time mass information, aiding in the rapid identification of reaction components. This approach provides a wealth of information for process optimization and understanding reaction kinetics and mechanisms. europeanpharmaceuticalreview.com

Structural Elucidation of Unknowns:

In the case of identifying an unknown impurity in a sample of this compound, the HPLC-SPE-NMR-TOF-MS platform would be invaluable. The impurity can be separated and isolated in sufficient quantity on the SPE cartridge for detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). The accurate mass measurement from the TOF-MS would provide the elemental formula of the impurity. The combination of NMR and high-resolution mass spectrometry data allows for the confident structural elucidation of even trace-level impurities without the need for traditional isolation and purification, which can be time-consuming and may lead to degradation of the compound. nih.gov

Table 2: Illustrative Workflow for the Analysis of a Reaction Mixture for this compound Synthesis using an Integrated Platform

| Step | Technique | Purpose | Expected Outcome |

| 1 | HPLC | Separation of reaction components | Chromatogram showing peaks for reactants, product, and byproducts. |

| 2 | TOF-MS | Real-time mass detection | Accurate mass and potential elemental composition for each peak. |

| 3 | SPE | Trapping of a specific peak | Isolation of an unknown impurity for further analysis. |

| 4 | NMR | Structural elucidation | 1H and 13C NMR spectra providing the chemical structure of the impurity. |

Computational and Theoretical Studies of 1 Chloro 3 Isopropoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Currently, there is a notable absence of specific published research detailing quantum chemical calculations for 1-chloro-3-isopropoxypropane. Such studies are essential for a fundamental understanding of its electronic properties and reactivity.

Density Functional Theory (DFT) Studies for Energetics and Geometries

No specific Density Functional Theory (DFT) studies focused on the energetics and geometric optimization of this compound have been identified in the public domain. DFT would be a powerful tool to calculate properties such as the molecule's ground-state energy, optimized bond lengths and angles, and the distribution of electron density. This information is critical for predicting its stability and preferred three-dimensional structure.

Ab Initio Methods for High-Accuracy Calculations

Similarly, a literature search yields no specific high-accuracy ab initio calculations for this compound. Advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more precise determination of its electronic energy and molecular properties, serving as a benchmark for less computationally expensive methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations would be instrumental in exploring its conformational landscape over time, identifying the most stable conformers, and understanding the dynamics of its internal rotations. Furthermore, these simulations could model its interactions with solvent molecules or other reactants, providing insight into its behavior in solution.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational studies dedicated to predicting the reaction pathways, identifying the transition state structures, and calculating the energy barriers for reactions involving this compound are not present in the available scientific literature. Such computational investigations would be highly valuable for understanding its reactivity, particularly for nucleophilic substitution at the chlorinated carbon, and for predicting reaction kinetics.

Computational Prediction of Spectroscopic Properties and Experimental Validation

While experimental spectroscopic data exists, there is a lack of published computational studies aimed at predicting the spectroscopic properties of this compound. Quantum chemical calculations could be used to compute its NMR chemical shifts, infrared vibrational frequencies, and other spectroscopic constants. A comparative analysis of these predicted values with experimental data would serve as a powerful validation of the computational methods employed and provide a more detailed assignment of the experimental spectra.

Determination of Thermodynamic and Kinetic Parameters of Transformations

No dedicated computational studies on the thermodynamic and kinetic parameters of transformations involving this compound have been found. Computational chemistry methods could be applied to calculate key parameters such as the enthalpy and Gibbs free energy of reaction, as well as activation energies. This data would enable a quantitative prediction of reaction feasibility and rates under various conditions, complementing experimental kinetic studies.

Applications in Advanced Chemical Synthesis and Material Science

Precursor for Polymer Synthesis and Modification

The structure of 1-chloro-3-isopropoxypropane is well-suited for applications in polymer science, primarily due to the presence of the alkyl chloride group. This functional group serves as a reactive site, or "handle," for initiating polymerization or for chemically grafting the molecule onto existing polymer backbones.

Grafting and Surface Modification: The terminal chloro group provides a site for attaching the isopropoxypropane moiety onto the surfaces of various materials or onto polymer chains. This type of modification can be used to alter the physical properties of the original material, such as hydrophobicity, solubility, and thermal stability. For instance, grafting this compound onto a polymer surface could introduce the flexible ether linkage and the somewhat bulky isopropoxy group, potentially impacting the surface energy and adhesion characteristics of the material.

Initiator for Controlled Radical Polymerization: Alkyl halides are widely used as initiators in controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The carbon-chlorine bond in this compound can be homolytically cleaved in the presence of a transition-metal catalyst to generate a radical, which then initiates the polymerization of vinyl monomers. This would result in a polymer chain with an isopropoxypropane group at one end, allowing for the synthesis of well-defined block copolymers with specific functionalities.

The isopropoxy group itself can influence the physical properties of the resulting polymers. The size and nature of such substituent groups can be correlated with polymer chain length and thermal stability.

Development of Novel Ligands and Catalysts

While not a catalyst itself, this compound is a valuable precursor for the synthesis of novel ligands, which are crucial components of modern catalytic systems. Ligands are organic molecules that coordinate to a central metal atom, modifying its electronic properties and steric environment to control catalytic activity and selectivity.

The dual functionality of this compound allows for the strategic construction of complex ligands:

The chloro group can be displaced by a nucleophile that contains a coordinating group, such as a pyridine (B92270), phosphine (B1218219), or bidentate chelating unit. This reaction attaches the isopropoxypropyl chain to the coordinating moiety.

The ether oxygen of the isopropoxy group can also act as a coordinating atom (a Lewis base), potentially allowing the entire isopropoxypropyl fragment to participate in binding to a metal center.

This synthetic flexibility enables the creation of tailored ligands where the isopropoxypropyl group acts as a spacer or a functional side chain that can influence the solubility of the resulting metal complex or create a specific steric environment around the catalytic center.

Additionally, while the compound is a product of synthesis, the methods used for its production often employ catalytic strategies. For example, its synthesis can be optimized by using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), which improve yields by facilitating the reaction between the hydrophilic and organic phases.

Role in the Production of Fine Chemicals and Specialty Organic Materials

The most significant application of this compound is as a key intermediate in the multi-step synthesis of high-value organic molecules, including pharmaceuticals and agrochemicals. Its value lies in its ability to introduce the "isopropoxypropyl" fragment into a larger molecule through nucleophilic substitution. The chlorine atom serves as an excellent leaving group, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

A prominent example of the utility of a closely related compound, 1-chloro-3-methoxypropane (B29878), is in the synthesis of the antihypertensive drug Aliskiren. innospk.com In this process, the analogous 3-methoxy-1-chloropropane is used to introduce the methoxypropoxy side chain onto an aromatic ring, a critical step in building the final drug molecule. innospk.com By analogy, this compound can be used in a similar fashion to synthesize other complex molecules where an isopropoxypropoxy group is required for biological activity or to modify physical properties. This makes it a valuable building block for creating libraries of new compounds for drug discovery and materials science research.

The compound's bifunctional nature allows for sequential and selective reactions, a highly desirable characteristic in complex syntheses where precise control over the molecular architecture is required.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13ClO | nih.govchemsrc.com |

| Molecular Weight | 136.62 g/mol | nih.gov |

| Boiling Point | 144.0 ± 13.0 °C at 760 mmHg | chemsrc.com |

| Density | 0.9 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 50.7 ± 15.2 °C | chemsrc.com |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C | chemsrc.com |

| Refractive Index | 1.414 | chemsrc.com |

Evaluation of Solvent Properties in Nonaqueous Reaction Systems

| Structural Feature | Influence on Solvent Properties |

|---|---|

| Ether Linkage (-O-) | Acts as a Lewis base and hydrogen bond acceptor; contributes to polarity; can solvate cations. |

| Chlorine Atom (-Cl) | Contributes to polarity and a higher boiling point compared to the corresponding alkane. |

| Alkyl Backbone (C6H12) | Provides nonpolar character, enhancing solubility for organic compounds and limiting water solubility. |

Its relatively high boiling point (approximately 144 °C) makes it suitable for reactions that require elevated temperatures. chemsrc.com In nonaqueous systems, it can serve as a reaction medium that facilitates the dissolution of both polar and nonpolar reagents. The ether functionality can be particularly beneficial in reactions involving organometallic reagents by coordinating to metal ions and stabilizing reactive intermediates. While not as common as solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), its specific combination of polarity, boiling point, and steric bulk could offer advantages in certain niche reaction systems where fine-tuning of the solvent environment is necessary to control reaction pathways and selectivity. The analogous compound 1-chloro-3-methoxypropane is noted to be versatile enough to act as a solvent or a reagent to improve reaction efficiency. innospk.com

Environmental Transformation Pathways of 1 Chloro 3 Isopropoxypropane

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov This is a critical process in the removal of chemical pollutants from the environment. The biodegradability of a compound like 1-chloro-3-isopropoxypropane depends on its chemical structure and the presence of microbial populations with the necessary enzymatic machinery.

The presence of both an ether linkage and a chlorine substituent in this compound suggests that its microbial degradation could proceed via several pathways. Microorganisms have evolved a diverse range of enzymes to break down xenobiotic compounds. nih.gov Key enzymes in the degradation of chlorinated and ether-containing compounds include dehalogenases and monooxygenases.

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. nih.gov For this compound, a hydrolytic dehalogenase could replace the chlorine atom with a hydroxyl group, leading to the formation of 3-isopropoxypropan-1-ol, the same product as chemical hydrolysis. This enzymatic dehalogenation is often the initial and rate-limiting step in the degradation of chlorinated alkanes. nih.gov

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into their substrates and are crucial for the initial attack on many organic molecules, including ethers and alkanes. researchgate.net Aerobic bacteria that grow on hydrocarbons often use these enzymes to initiate the biodegradation process. oup.com A monooxygenase could attack the ether linkage of this compound, leading to its cleavage. Alternatively, it could hydroxylate one of the carbon atoms, making the molecule more susceptible to further degradation.

A plausible aerobic biodegradation pathway for this compound could involve an initial dehalogenation to form 3-isopropoxypropan-1-ol. This alcohol could then be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways. Another possibility is the initial cleavage of the ether bond, which would yield 3-chloropropan-1-ol and isopropanol. Both of these products are generally more readily biodegradable than the parent compound.

Under anaerobic conditions, reductive dechlorination is a common pathway for the degradation of chlorinated compounds. microbe.com In this process, the chlorine atom is removed and replaced by a hydrogen atom, and the chlorinated compound serves as an electron acceptor.

| Enzyme Class | Potential Role in Degradation | Example of a Similar Process |

| Dehalogenases | Cleavage of the C-Cl bond to form an alcohol. nih.gov | Microbial degradation of other chlorinated alkanes. mdpi.com |

| Monooxygenases | Cleavage of the ether linkage or hydroxylation of the alkyl chain. oup.com | Biodegradation of ether pollutants like 1,4-dioxane. acs.org |

Environmental Fate Modeling and Prediction of Persistence

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. njit.eduresearchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates.

For this compound, models like the EPA's Estimation Program Interface (EPI) Suite™ can be used to predict key properties that influence its environmental fate. chemistryforsustainability.org These properties include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and biodegradation potential.

Persistence: The persistence of a chemical is its ability to remain in the environment without being degraded. It is often expressed as a half-life in a particular environmental compartment. Based on the slow rates of abiotic degradation and the potential for microbial adaptation for biotic degradation, this compound is likely to exhibit moderate persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the persistence of organic pollutants based on their molecular structure. nih.govnih.govresearchgate.net These models correlate structural features with observed degradation rates for a range of chemicals.

| Predicted Property (from EPI Suite™ or similar models) | Estimated Value | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (estimated) | Moderate potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | Moderate to high (estimated) | Likely to partition to the atmosphere. |

| Water Solubility | Moderately soluble (estimated) | Can be transported in aquatic systems. |

| Biodegradation Half-life | Weeks to months (estimated) | Suggests that biodegradation is a significant but not rapid removal process. |

Future Research Directions and Emerging Trends in the Study of 1 Chloro 3 Isopropoxypropane

The study of 1-Chloro-3-isopropoxypropane and related bifunctional molecules is evolving, driven by the need for more efficient, sustainable, and innovative chemical processes. Future research is poised to expand the utility of this versatile chemical intermediate, focusing on several key areas that promise to redefine its synthesis and application. These emerging trends range from the development of novel production methods to the integration of cutting-edge computational tools and the discovery of new industrial uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-3-isopropoxypropane, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chloro-1-propanol and isopropyl bromide under alkaline conditions. Optimization should include screening polar aprotic solvents (e.g., THF or DMF) to enhance reactivity, with temperature control (60–80°C) to balance reaction rate and byproduct formation. Catalysts like tetrabutylammonium bromide (TBAB) may improve yields by facilitating phase transfer . Kinetic studies using gas chromatography (GC) or HPLC can monitor intermediate stability and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Expect signals for isopropyl methyl groups (δ 1.0–1.2 ppm) and the chlorinated CH₂ group (δ 3.5–3.7 ppm).

- ¹³C NMR : The ether oxygen’s deshielding effect will shift the adjacent carbons to δ 70–75 ppm.

Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 152 [M]⁺. Purity analysis via GC-FID requires calibration against certified standards to resolve co-elution issues with similar ethers .